molecular formula C16H14N4O4S2 B2657571 2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034260-33-6

2-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2657571
CAS No.: 2034260-33-6
M. Wt: 390.43
InChI Key: OJYHIYQTNMGTIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry, including a thiophene ring, a pyrazole ring, an oxazole ring, and a sulfonamide group . These groups are often found in biologically active compounds, suggesting that this molecule could have potential applications in medicinal chemistry or drug discovery .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (such as nitrogen, oxygen, and sulfur) and polar functional groups (such as the sulfonamide) would likely make this compound relatively polar . This could influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Antibacterial Agents

Several studies have focused on synthesizing novel heterocyclic compounds containing sulfonamido moieties, aiming to develop effective antibacterial agents. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds for use as antibacterial agents, demonstrating that several synthesized compounds exhibited high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Ocular Hypotensive Activity

Derivatives of benzo[b]thiophene-2-sulfonamide have been prepared and evaluated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in the treatment of glaucoma. Among the compounds studied, some have shown potent ocular hypotensive activities and were selected for clinical evaluation, highlighting their potential utility in glaucoma treatment (Graham et al., 1989).

Antimicrobial and Anticancer Activities

Novel analogs of benzothiazolyl substituted pyrazol-5-ones have been synthesized and shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. These compounds have also been assessed for their cytotoxic activity against mammalian cell lines, indicating potential applications in developing antimicrobial and anticancer therapies (Palkar et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on the specific biological target it interacts with . Unfortunately, without more specific information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, its biological activity, and how it is handled and used . Without specific information on this compound, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use and the results of initial studies. If it shows promising biological activity, for example, it could be further optimized and studied as a potential drug . Alternatively, if it has interesting physical or chemical properties, it could be studied for potential applications in materials science or other fields .

Properties

IUPAC Name

2-oxo-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S2/c21-16-18-14-9-12(1-2-15(14)24-16)26(22,23)17-5-7-20-6-3-13(19-20)11-4-8-25-10-11/h1-4,6,8-10,17H,5,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYHIYQTNMGTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CC(=N3)C4=CSC=C4)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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